3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol chemical structure and properties
3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol chemical structure and properties
An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to the development of novel therapeutics with optimized pharmacological profiles. The molecule 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol stands as a significant scaffold, embodying the convergence of two powerful chemical entities: the versatile pyrrolidine ring and the bio-potentiating trifluoromethylphenyl group.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a three-dimensional architecture that is crucial for exploring pharmacophore space and establishing precise stereochemical interactions with biological targets.[1] Concurrently, the trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides a comprehensive technical overview of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
The core structure of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol consists of a central pyrrolidine ring substituted at the 3-position with both a hydroxyl group and a 4-(trifluoromethyl)phenyl group. This tertiary alcohol arrangement within a heterocyclic framework presents a unique stereocenter and specific chemical properties.
Caption: A plausible synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general organic chemistry principles for the synthesis of tertiary alcohols via Grignard reaction.
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Grignard Reagent Preparation:
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To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings.
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Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
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Slowly add a solution of 4-bromobenzotrifluoride in anhydrous THF dropwise to the stirring suspension. Maintain a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
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Nucleophilic Addition:
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In a separate flask, dissolve an N-protected pyrrolidin-3-one (e.g., N-Boc-3-pyrrolidinone) in anhydrous THF and cool the solution to -78 °C.
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Slowly add the prepared Grignard reagent to the cooled solution of the ketone.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Work-up and Deprotection:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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If an acid-labile protecting group like Boc was used, treat the crude product with an acid (e.g., HCl in dioxane or trifluoroacetic acid) to remove the protecting group, yielding the final product, which can then be purified.
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Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the presence of aromatic and aliphatic protons, and ¹³C NMR would confirm the number and type of carbon atoms. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the -CF3 group. [4]* Mass Spectrometry (MS): To confirm the molecular weight of the compound. [4]* High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications in Research and Drug Development
The structural components of 3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol suggest its potential as a valuable building block in drug discovery. The pyrrolidine scaffold is a key component in a multitude of biologically active compounds, including those targeting the central nervous system, and as antiviral or anticancer agents. [1]
Rationale for Pharmacological Interest
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Enhanced Bioavailability: The trifluoromethyl group can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and the blood-brain barrier. [2][5]* Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended biological half-life. [2][4]* Target Binding: The electron-withdrawing nature of the -CF3 group can alter the electronic properties of the adjacent phenyl ring, potentially modulating binding interactions with target proteins. [2]Pyrrolidine derivatives have been explored as inhibitors for various enzymes and as ligands for receptors. [1][6]
Caption: Workflow for utilizing the core scaffold in drug discovery.
Safety and Handling
As a chemical used in research, proper safety precautions are essential. The hydrochloride salt of a related compound, 3-(trifluoromethyl)pyrrolidin-3-ol, is classified with specific hazard statements. [7] Table 3: GHS Hazard Information (for a related compound)
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [7] |
| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P501 | [7] |
Handling and Storage Recommendations
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [8]* Ventilation: Use only outdoors or in a well-ventilated area. * Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. [9]* Storage: Store in a well-ventilated place. Keep the container tightly closed. [10]For the hydrochloride salt, refrigerated storage is recommended. [7]* Spill Response: In case of a spill, wear appropriate protective equipment. Absorb the material and place it into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. [8]
Conclusion
3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol is a strategically designed chemical scaffold with significant potential for application in medicinal chemistry and drug discovery. Its unique combination of a three-dimensional heterocyclic core, a bio-enhancing trifluoromethyl group, and a reactive hydroxyl moiety makes it an attractive starting point for the synthesis of novel bioactive molecules. Understanding its chemical properties, synthetic routes, and safety considerations is crucial for researchers aiming to leverage this compound in the development of next-generation therapeutics. Further investigation into the biological activities of its derivatives is a promising avenue for future research.
References
- Sigma-Aldrich. (2025, November 6).
- INDOFINE Chemical Company, Inc. (2026, January 23).
- Cayman Chemical. (2025, September 29).
- BASF.
- Fluorochem. (2024, December 19).
- Gomes, P., et al. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
- Iovine, V., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Sigma-Aldrich. 3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride.
- Guidechem. 4-(3-fluorophenyl)-3-pyrrolidinol 1935505-90-0 wiki.
- ChemSrc. 1049697-98-4(3-4-(trifluoromethyl)phenylpyrrolidin-3-ol hydrochloride) Product Description.
- Jain, A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Chem-Impex. (+/-)-trans-4-(4-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid h.
- Liu, K., et al. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Journal of Medicinal Chemistry.
- PubChem. 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one.
- Tunoori, A.R., et al. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
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3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
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Caption: Key synthetic vectors for hit-to-lead optimization.